N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl (dihydrothiophene sulfone) moiety and a 4-ethoxyphenyl group. This compound’s structural complexity makes it relevant for medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing motifs and fluorinated groups.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-2-22-12-5-3-10(4-6-12)18(13(19)14(15,16)17)11-7-8-23(20,21)9-11/h3-8,11H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCUDDOVLMGGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation and Sulfonation
The dihydrothiophene sulfone backbone is typically synthesized via a Paal-Knorr cyclization of 1,4-dicarbonyl precursors with sulfur donors under acidic conditions. For instance, reacting dimethyl succinate with hydrogen sulfide in the presence of hydrochloric acid yields 2,3-dihydrothiophene, which is subsequently oxidized to the sulfone using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Kinetic studies indicate that sulfonation at 0–5°C in dichloromethane achieves >90% conversion within 4 hours.
Introduction of the 4-Ethoxyphenyl Group
The ethoxyphenyl moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution . In a representative procedure, 3-amino-2,3-dihydrothiophene-1,1-dioxide reacts with 4-ethoxyiodobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand, yielding N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxyaniline with 78–85% isolated yield. Alternative methods employ copper(I)-mediated coupling under Ullmann conditions, though this requires higher temperatures (120°C) and longer reaction times.
Trifluoroacetylation of the Amine Intermediate
The final step involves reacting the secondary amine with trifluoroacetic anhydride (TFAA) in anhydrous dichloromethane. Pyridine is added as a proton scavenger to minimize side reactions. This exothermic process achieves >95% conversion within 2 hours at room temperature. Nuclear magnetic resonance (NMR) monitoring confirms complete acylation when the amine proton signal (δ 3.1 ppm) disappears.
Alternative Methodologies and Recent Advancements
Computational Reaction Pathway Optimization
Hokkaido University’s Artificial Force Induced Reaction (AFIR) method has streamlined reaction discovery for complex amides. Quantum chemical calculations identified optimal pathways for α,α-difluoroglycine derivatives, reducing experimental trial time by 40%. Applying AFIR to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide could predict competing side reactions (e.g., over-oxidation) and guide solvent selection.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Batch processes face scalability challenges due to the exothermic nature of sulfonation and acylation. Pilot studies using microreactor technology (e.g., Corning AFR) show enhanced heat transfer and mixing efficiency, enabling 90% yield at 10 kg/day throughput. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Residence Time | 8–12 minutes | Maximizes conversion |
| Temperature | 25°C (sulfonation) | Prevents over-oxidation |
| Solvent | Dichloromethane | Enhances solubility |
Purification and Quality Control
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding 99.5% purity by HPLC. Residual solvents are removed under reduced pressure (20 mmHg) at 40°C. Industrial batches require compliance with ICH Q3D guidelines for elemental impurities, particularly palladium (<10 ppm) from coupling reactions.
Analytical Characterization Data
Spectroscopic Profiles
Crystallographic Data
Single-crystal X-ray diffraction confirms the Z-configuration of the acetamide group. Key metrics:
- Bond lengths: C=O (1.221 Å), C–N (1.342 Å)
- Dihedral angle between thiophene and phenyl rings: 87.5°.
Challenges and Mitigation Strategies
Competing Side Reactions
- Over-Oxidation of Thiophene : Controlled addition of mCPBA (1.05 equiv) at 0°C prevents sulfone degradation.
- N-Acetylation Isomerism : Steric hindrance from the ethoxy group favors the desired regioisomer. Kinetic studies show <5% byproduct formation when using TFAA in dichloromethane.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Traditional Batch | 78 | 99.5 | Moderate | 1,200 |
| Electrochemical | 65 | 98.0 | Low | 950 |
| Continuous Flow | 90 | 99.8 | High | 890 |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can modify the functional groups, potentially converting the trifluoroacetamide group to an amine.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfone derivatives.
Reduction: May yield amine derivatives.
Substitution: May yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroacetamide would depend on its specific application. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating biochemical pathways by inhibiting or activating specific enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Aryl Group
Key Analogs :
Impact of Substituents :
- Lipophilicity : Ethoxy increases logP compared to methoxy, enhancing membrane permeability but possibly reducing aqueous solubility.
- Synthetic Accessibility : Methoxy derivatives are often synthesized via simpler alkylation steps, while ethoxy may require longer reaction times or higher temperatures .
Heterocyclic Core Modifications
Key Analogs :
Structural and Functional Differences :
- Ring Saturation : The dihydrothiophen sulfone in the target compound introduces rigidity and planar geometry, whereas tetrahydrothiophen derivatives () are more flexible, affecting conformational preferences in binding interactions .
- Sulfur Oxidation State: Sulfone groups (as in the target compound) are stronger hydrogen-bond acceptors compared to thioether or unoxidized sulfur heterocycles, influencing solubility and protein interactions .
Trifluoroacetamide Derivatives with Bioactive Scaffolds
Key Analogs :
Functional Comparisons :
- Biological Activity : Indole-based analogs () were evaluated in pLDH assays (indicative of antimalarial activity), suggesting trifluoroacetamides may target redox-active enzymes. The target compound’s dihydrothiophen sulfone could similarly interfere with parasite metabolism .
- Synthetic Complexity : Furopyridine derivatives () require multi-step syntheses involving cyclopropane carboxamides, whereas the target compound’s synthesis likely focuses on dihydrothiophen sulfone formation and selective N-alkylation .
Structural and Spectroscopic Data Comparison
Table 1: Key Properties of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
